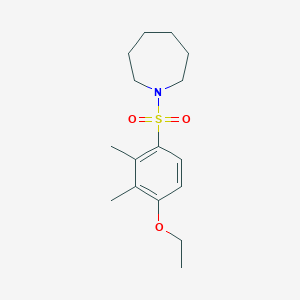
4-ethoxy-N-(8-quinolinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(8-quinolinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as E8QBS and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
E8QBS exerts its biological effects by inhibiting the activity of carbonic anhydrase enzymes. It also interacts with zinc ions and affects their cellular signaling pathways. E8QBS has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
E8QBS has been shown to modulate the levels of various biochemical markers in biological samples. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. E8QBS has also been found to reduce the levels of amyloid beta peptides in the brain, which are implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
E8QBS has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. It exhibits low toxicity and has been found to be well-tolerated in animal studies. However, E8QBS has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability in vivo. It also has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of E8QBS. It can be further optimized for its therapeutic potential by modifying its chemical structure. E8QBS can also be studied for its potential applications in other scientific research fields, such as neuroscience and immunology. The mechanism of action of E8QBS can be further elucidated to understand its biological effects in greater detail. Furthermore, the development of novel drug delivery systems can enhance the bioavailability of E8QBS in vivo.
Méthodes De Synthèse
The synthesis of E8QBS involves the reaction of 8-hydroxyquinoline with benzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then reacted with ethoxyamine to yield E8QBS. The synthesis method has been optimized to yield high purity and yield of E8QBS.
Applications De Recherche Scientifique
E8QBS has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. E8QBS has been used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-ethoxy-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-14-8-10-15(11-9-14)23(20,21)19-16-7-3-5-13-6-4-12-18-17(13)16/h3-12,19H,2H2,1H3 |
Clé InChI |
NDTILUUMHGYSPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)


![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)

![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)